molecular formula C14H12Cl2N2O2 B5225082 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide

2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide

Cat. No.: B5225082
M. Wt: 311.2 g/mol
InChI Key: BSBWUIICFAFLPV-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a chlorophenoxy group and a chloropyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be synthesized by reacting 2-chlorophenol with an appropriate halogenating agent.

    Formation of the Chloropyridinyl Intermediate: The chloropyridinyl group can be synthesized by chlorination of pyridine.

    Coupling Reaction: The chlorophenoxy and chloropyridinyl intermediates are then coupled with a propanamide derivative under suitable conditions, often involving a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or pyridinyl rings.

    Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.

    Substitution: The chlorinated positions on the phenoxy and pyridinyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(2-chlorophenoxy)-N-(3-chloropyridin-2-yl)propanamide: Similar structure but with a different substitution pattern on the pyridinyl ring.

Uniqueness

The uniqueness of 2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-9(20-12-5-3-2-4-11(12)16)14(19)18-13-7-6-10(15)8-17-13/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBWUIICFAFLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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